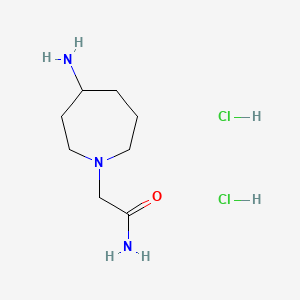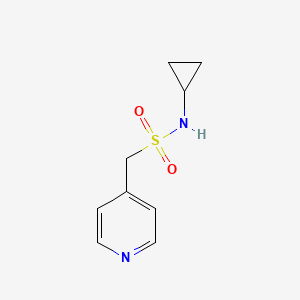
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a benzoic acid moiety linked to a 1,1-dioxidoisothiazolidine ring .
Méthodes De Préparation
The synthesis of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid derivatives with isothiazolidine-1,1-dioxide under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Analyse Des Réactions Chimiques
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
2-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(1,1-Dioxidoisothiazolidin-2-yl)benzoic acid: Similar structure but different positional isomer.
2-(1,1-Dioxidoisothiazolidin-3-yl)benzoic acid: Different position of the isothiazolidine ring.
This compound derivatives: Various derivatives with different substituents on the benzoic acid moiety.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
138099-40-8 |
|---|---|
Formule moléculaire |
C10H11NO4S |
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-16(11,14)15/h1-2,4-5H,3,6-7H2,(H,12,13) |
Clé InChI |
SRESQVBJOQKCOB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)

![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)


![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)



amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)

